Methyl 4,5-dimethyl-2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
METHYL 4,5-DIMETHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 4,5-DIMETHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves several steps, typically starting with the preparation of the thiophene core. The synthetic route often includes:
Formation of the Thiophene Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzoxepine Moiety: This step involves the formation of the benzoxepine ring, which is then attached to the thiophene core.
Amidation and Esterification:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
METHYL 4,5-DIMETHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
METHYL 4,5-DIMETHYL-2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with different biological activities.
2-Aminothiophene: Known for its use in the synthesis of pharmaceuticals.
Thiophene-3-carboxamide: Another derivative with potential biological applications.
Properties
Molecular Formula |
C20H19NO4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[(8-methyl-1-benzoxepine-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4S/c1-11-5-6-14-10-15(7-8-25-16(14)9-11)18(22)21-19-17(20(23)24-4)12(2)13(3)26-19/h5-10H,1-4H3,(H,21,22) |
InChI Key |
RAEYJUSHOBAFCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC |
Origin of Product |
United States |
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